Potassium D-tartrate monobasic
Overview
Description
Potassium D-tartrate monobasic, also known as potassium tartrate, is a potassium salt of tartaric acid. This compound is widely used in various industries due to its unique chemical properties. It is a white, crystalline powder that is highly soluble in water and has a slightly acidic taste. Potassium tartrate is commonly found in baking powder and is used as a leavening agent in baking. It also has applications in the pharmaceutical and chemical industries.
Mechanism of Action
Target of Action
It is primarily used as a biochemical reagent in life science research .
Mode of Action
As a biochemical reagent, it is likely to interact with various biological materials or organic compounds during research processes .
Biochemical Pathways
Its role as a biochemical reagent suggests it may be involved in a variety of biochemical reactions and pathways depending on the specific context of the research .
Pharmacokinetics
As a biochemical reagent, its bioavailability would depend on the specific experimental conditions .
Result of Action
The molecular and cellular effects of Potassium D-tartrate monobasic’s action would depend on the specific context of its use in life science research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium tartrate can be synthesized through the neutralization of tartaric acid with potassium hydroxide. The reaction is as follows:
C4H6O6+2KOH→K2C4H4O6+2H2O
This reaction is typically carried out in an aqueous solution at room temperature. The resulting solution is then evaporated to obtain the crystalline product.
Industrial Production Methods: In industrial settings, potassium tartrate is produced by reacting potassium carbonate with tartaric acid. The reaction is carried out in large reactors, and the product is purified through crystallization. The industrial process ensures high purity and yield, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Potassium tartrate undergoes several types of chemical reactions, including:
Oxidation: Potassium tartrate can be oxidized to produce potassium oxalate and carbon dioxide.
Reduction: It can be reduced to produce tartaric acid.
Substitution: Potassium tartrate can react with acids to form tartaric acid and the corresponding potassium salt of the acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon can be used for reduction.
Substitution: Hydrochloric acid can be used to substitute the potassium ion with a hydrogen ion.
Major Products Formed:
Oxidation: Potassium oxalate and carbon dioxide.
Reduction: Tartaric acid.
Substitution: Tartaric acid and potassium chloride.
Scientific Research Applications
Potassium tartrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in titrations.
Biology: Potassium tartrate is used in the preparation of biological buffers and as a stabilizer in enzyme reactions.
Medicine: It is used in the formulation of certain medications and as an excipient in pharmaceutical preparations.
Industry: Potassium tartrate is used in the food industry as a leavening agent and in the production of effervescent tablets.
Comparison with Similar Compounds
- Sodium tartrate
- Ammonium tartrate
- Calcium tartrate
Potassium tartrate stands out due to its versatility and wide range of applications across different industries. Its unique properties make it an essential compound in both scientific research and industrial processes.
Biological Activity
Potassium D-tartrate monobasic, commonly referred to as potassium acid tartrate or cream of tartar, is a potassium salt of tartaric acid with the chemical formula . This compound has garnered attention in various fields, including food science, pharmacology, and biochemistry, due to its diverse biological activities and applications.
1. Metabolism and Pharmacokinetics
Research indicates that the metabolism of potassium D-tartrate is species-dependent. In humans, only about 12% of orally administered tartrate appears in urine, suggesting limited systemic availability and passive absorption. In contrast, intravenous administration leads to a higher recovery rate of approximately 66% in urine, indicating more efficient renal excretion .
The compound is primarily metabolized in the gastrointestinal tract by colonic bacteria, which ferment tartrate into short-chain fatty acids (SCFAs). Notably, l(+)–tartrate is metabolized more rapidly than d(–)–tartrate . In terms of toxicity, studies show a low oral toxicity profile with an LD50 value greater than 4,000 mg/kg in mice . Chronic studies have established a no-observed-adverse-effect level (NOAEL) of 60 mg/kg body weight per day for monopotassium D-tartrate based on kidney histological alterations observed at higher doses .
2. Toxicological Profile
The toxicological assessment of potassium D-tartrate reveals minimal concerns regarding genotoxicity and carcinogenicity. The European Food Safety Authority (EFSA) concluded that there are no indications of genotoxic potential associated with tartaric acid and its salts . Additionally, chronic exposure studies in rats have not indicated significant adverse effects on reproductive organs or developmental toxicity .
Table 1: Toxicological Data Summary
Parameter | Value/Observation |
---|---|
Oral LD50 (mice) | > 4,000 mg/kg |
NOAEL (rats) | 60 mg/kg bw/day |
Genotoxicity | No significant effects observed |
Carcinogenicity | No evidence found |
3. Biological Functions and Applications
Potassium D-tartrate is widely used in the food industry as a stabilizer and pH control agent. It acts as an antimicrobial agent and has been utilized in wine production to prevent tartrate crystallization during fermentation processes . Its role as a food additive is supported by its approval from regulatory bodies such as the FDA.
In addition to its applications in food science, potassium D-tartrate has historical significance in medicine. It has been used as a laxative and is recognized as an over-the-counter drug in Japan . Recent studies have also explored its potential use in non-hormonal contraceptive formulations .
4. Case Studies and Research Findings
Several studies have highlighted the biological activity of potassium D-tartrate:
- A study examining the metabolic pathways of tartaric acid found that fermentation by gut microbiota results in beneficial SCFAs that can be absorbed by the colon, potentially contributing to gut health .
- In clinical settings, potassium D-tartrate's low toxicity profile makes it suitable for various applications without significant risk to human health .
- Research into its use in wine stabilization demonstrated that fluidized bed crystallization could effectively remove unstable potassium bitartrate from wines, enhancing quality while reducing energy costs associated with traditional methods .
Table 2: Summary of Research Findings
Study Focus | Key Findings |
---|---|
Metabolism | Limited absorption; fermentation to SCFAs |
Toxicity | Low toxicity; safe for consumption |
Food Applications | Used as stabilizer and pH control agent |
Wine Production | Effective removal of potassium bitartrate |
Properties
IUPAC Name |
potassium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNRZGSIGMXFH-YGEZSCCGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635623 | |
Record name | Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57341-16-9 | |
Record name | Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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